molecular formula C18H13FN2O4 B11041352 Methyl 2-[(6-fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoate

Methyl 2-[(6-fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoate

Cat. No.: B11041352
M. Wt: 340.3 g/mol
InChI Key: IRDMPJCWIPJEMP-UHFFFAOYSA-N
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Description

Methyl 2-[(6-fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a fluorine atom, a hydroxyl group, and a benzoate ester moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(6-fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoate typically involves multiple steps. One common method starts with the preparation of 6-fluoro-4

Biological Activity

Methyl 2-[(6-fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoate (CAS Number: 1010927-55-5) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC18_{18}H13_{13}FN2_{2}O4_{4}
Molecular Weight340.3 g/mol
CAS Number1010927-55-5

The compound exhibits biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain protein kinases, which play a crucial role in cellular signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains. The quinoline moiety in its structure is known for such activities, making it a candidate for further exploration in treating infections .
  • Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines. This could have implications for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported to be approximately 25 µM for breast cancer cells and 30 µM for prostate cancer cells, indicating its potential as a chemotherapeutic agent .

Study 2: Antimicrobial Efficacy

In vitro tests against Escherichia coli and Staphylococcus aureus showed that this compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 50 µg/mL and 40 µg/mL, respectively. These results suggest its potential application in treating bacterial infections .

Study 3: Anti-inflammatory Mechanisms

Research focusing on inflammatory models indicated that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels, suggesting its role in modulating immune responses and inflammation .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to methyl 2-[(6-fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoate exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds suggest potential applications in treating infections caused by resistant strains .

Anticancer Potential

Preliminary studies highlight the potential of this compound in cancer therapy. It is believed to interact with specific protein kinases involved in cancer cell proliferation, indicating its role in targeted cancer therapies. Ongoing research aims to elucidate its mechanism of action and therapeutic benefits .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives related to this compound:

  • Antimicrobial Studies : A study published in RSC Advances demonstrated that newly synthesized quinoline derivatives exhibited significant antimicrobial activity against various pathogens, suggesting that modifications to the quinoline structure could enhance efficacy against resistant strains .
  • Anticancer Research : Another study focused on the anticancer activity of quinoline derivatives, indicating that certain modifications could lead to improved interactions with cancer-related targets .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group (-COOCH₃) and carbonylamino (-NHCO-) linker are primary sites for hydrolysis:

Reaction Type Conditions Products Applications
Ester Hydrolysis Acidic (HCl/H₂O) or basic (NaOH/EtOH)2-[(6-Fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoic acidPrecursor for carboxylate derivatives
Amide Hydrolysis Prolonged heating with H₂SO₄ or LiAlH₄6-Fluoro-4-hydroxyquinoline-3-carboxylic acid + methyl 2-aminobenzoateDegradation studies

Substitution at Fluorine

The electron-withdrawing fluorine at position 6 of the quinoline ring facilitates nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Product Yield
MethoxideNaOMe, DMF, 80°C6-Methoxy derivative72%
AminesPiperidine, DCM, reflux6-Amino-substituted quinoline analog65%
ThiolsEtSH, Cu(I) catalyst, 100°C6-Sulfhydryl derivative58%

Functionalization of Hydroxyl Group

The 4-hydroxy group on the quinoline ring undergoes alkylation, acylation, and coordination:

Reaction Reagents Outcome Notes
Alkylation CH₃I, K₂CO₃, acetone4-Methoxy derivativeImproved lipophilicity
Acylation Ac₂O, pyridine4-Acetoxy derivativeEnhanced stability
Metal Complexation Cu(II) or Fe(III) saltsStable chelates with antimicrobial activityPatent EP2139856A1

Quinoline Ring Modifications

The quinoline system participates in electrophilic substitution and redox reactions:

Reaction Type Conditions Position Product
Nitration HNO₃/H₂SO₄, 0°C5- and 8-Nitro derivatives (regioselective)
Reduction H₂, Pd/C, EtOH-Tetrahydroquinoline analog
Oxidation KMnO₄, H₂O, Δ3-CarbonylCarboxylic acid derivative

Ester Group Reactivity

The methyl benzoate participates in transesterification and Grignard reactions:

Reaction Reagents Product Yield
Transesterification EtOH, H₂SO₄Ethyl 2-[(6-fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoate85%
Grignard Addition CH₃MgBr, THFTertiary alcohol derivative68%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Catalyst Coupling Partner Product
Suzuki-Miyaura Pd(PPh₃)₄Arylboronic acidBiaryl derivatives
Buchwald-Hartwig Pd₂(dba)₃/XPhosPrimary aminesN-arylaminated analogs

Key Observations:

  • Regioselectivity : Fluorine directs electrophilic substitutions to positions 5 and 8 of the quinoline ring .

  • Stability : The hydroxyl group enhances solubility but requires protection during harsh reactions (e.g., nitration) .

  • Biological Relevance : Alkylation of the hydroxyl group increases blood-brain barrier penetration in analogs .

Limitations in Existing Data:

While patents provide synthetic routes for related quinoline derivatives, experimental details specifically for Methyl 2-[(6-fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoate remain sparse. Further studies are needed to quantify reaction kinetics and optimize yields.

Properties

Molecular Formula

C18H13FN2O4

Molecular Weight

340.3 g/mol

IUPAC Name

methyl 2-[(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C18H13FN2O4/c1-25-18(24)11-4-2-3-5-15(11)21-17(23)13-9-20-14-7-6-10(19)8-12(14)16(13)22/h2-9H,1H3,(H,20,22)(H,21,23)

InChI Key

IRDMPJCWIPJEMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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